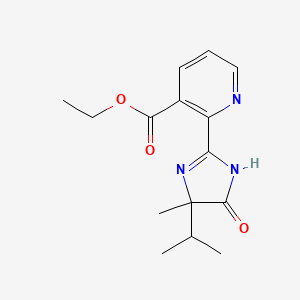

ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate

Description

Properties

IUPAC Name |

ethyl 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-5-21-13(19)10-7-6-8-16-11(10)12-17-14(20)15(4,18-12)9(2)3/h6-9H,5H2,1-4H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDGXQDVFNTPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=NC(C(=O)N2)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate can be achieved through several synthetic routes. One common method involves the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide . The reaction typically proceeds under mild conditions, yielding the desired product in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate is , and it has a molecular weight of 467.48 g/mol. The compound features a complex structure that includes an imidazole ring and a nicotinic acid derivative, which contributes to its biological activity.

1.1. Antidepressant Activity

A notable application of this compound is its role as a potential antidepressant. Research indicates that derivatives of this compound can function as biogenic amine transport modulators , inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This mechanism suggests therapeutic potential for treating depression and related disorders .

Case Study:

A study outlined in patent literature describes compounds similar to ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate that demonstrated significant inhibition of dopamine transporter (DAT) and serotonin transporter (SERT) activities. These findings support the hypothesis that such compounds can be effective in managing depressive symptoms .

1.2. Pain Management

The compound's ability to modulate neurotransmitter levels also positions it as a candidate for pain management therapies. By influencing pain pathways through neurotransmitter regulation, it may provide relief in conditions characterized by chronic pain .

2.1. Structural Studies

Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate has been utilized in structural biology studies to understand molecular interactions at the atomic level. Its crystalline form allows for X-ray diffraction studies, which have revealed insights into hydrogen bonding and molecular conformation .

Data Table: Crystal Structure Analysis

| Atom | x-coordinate | y-coordinate | z-coordinate | U_iso* |

|---|---|---|---|---|

| N1 | 0.56210 | 0.92867 | 0.3216 | 0.0442 |

| O1 | 0.36104 | 0.71477 | 0.09236 | 0.0484 |

| C1 | 0.65661 | 0.90689 | 0.4182 | 0.0465 |

This table summarizes key coordinates from X-ray analysis, illustrating the compound's structural integrity and potential interactions within biological systems.

Pharmaceutical Formulations

The compound has also been explored for its formulation in drug delivery systems due to its favorable physicochemical properties that enhance bioavailability and therapeutic efficacy .

3.1. Delivery Mechanisms

Research indicates that incorporating ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate into lipid-based delivery systems can improve the solubility of poorly soluble drugs, facilitating their absorption and enhancing overall treatment outcomes .

Mechanism of Action

The mechanism of action of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme acetolactate synthase, which is crucial in the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the metabolic pathways, leading to the compound’s herbicidal activity.

Comparison with Similar Compounds

Structural Variations and Crystallography

Key structural analogs differ in substituents on the pyridine ring and the imidazolone moiety:

Key Observations :

- Ester vs. Acid : The ethyl ester in the main compound likely enhances lipophilicity compared to carboxylic acid analogs, improving membrane permeability .

- Planarity : Near-coplanar pyridine-imidazole rings (dihedral angles <4°) are common, driven by intramolecular H-bonds. Imazapic’s larger angle (3.08°) suggests subtle conformational flexibility .

Biological Activity

Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate (C15H19N3O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the molecular structure, synthesis, and biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular structure of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate features a pyridine ring and an imidazole ring linked through an ester bond. The compound exhibits intramolecular hydrogen bonding which contributes to its stability and biological activity.

Key Structural Features:

- Molecular Formula: C15H19N3O3

- Molecular Weight: 289.33 g/mol

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 5

Synthesis

The synthesis of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. For example, a method described in literature involves dissolving the compound in ethanol followed by evaporation to obtain suitable crystals for analysis .

Antitumor Activity

Research has indicated that compounds similar to ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate exhibit notable antitumor properties. The imidazole moiety is often associated with enhanced interaction with biological targets involved in cancer cell proliferation.

Case Study:

A study on related compounds demonstrated their effectiveness in inhibiting specific cancer cell lines by targeting mitotic processes. This was evidenced by the induction of multipolar mitoses in centrosome-amplified human cancer cells treated with these inhibitors .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Ethyl 2-(4-isopropyl...) | Not specified | HSET (KIFC1) |

| Related Compound A | 2.7 | HSET |

| Related Compound B | 7.1 | Eg5 |

The mechanism by which ethyl 2-(4-isopropyl...) exerts its biological effects may involve:

- Inhibition of Mitotic Kinesins : Compounds with similar structures have shown competitive inhibition against HSET, a kinesin involved in centrosome clustering.

- Induction of Apoptosis : By disrupting normal mitotic processes, these compounds may lead to cell death in rapidly dividing cancer cells.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves dissolving precursors (e.g., nicotinic acid derivatives and imidazole intermediates) in ethanol under reflux conditions. For example, describes dissolving 3 mmol of a structurally similar compound in ethanol (20 mL) and evaporating it in air to yield crystals suitable for X-ray analysis. Optimization may include adjusting solvent polarity (e.g., using acetic acid for reflux, as in ), controlling temperature to prevent decomposition, and employing sodium acetate as a base to stabilize intermediates. Reaction progress can be monitored via TLC or HPLC to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: X-ray crystallography is critical for confirming the 3D structure and hydrogen-bonding networks. and report monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 12.6916 Å, b = 16.0748 Å, c = 7.3801 Å) and hydrogen-bonded chains parallel to the b-axis. Spectroscopic methods include:

- FTIR : To identify carbonyl (C=O) and NH/OH stretches.

- NMR : ¹H and ¹³C NMR to resolve substituent effects (e.g., isopropyl and methyl groups).

- Mass Spectrometry : For molecular weight validation (e.g., Mₐ = 289.33 g/mol, as in ).

Ensure proper refinement protocols, such as riding H-atom models (C–H = 0.96–0.98 Å, Uₛₒ(H) = 1.2–1.5×Uₑq) to minimize structural errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s stability or reactivity?

Methodological Answer: Discrepancies often arise from incomplete solvent effects or inaccurate force fields in simulations. To address this:

- Benchmark Computational Models : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental crystallographic data (bond lengths, angles) from .

- Solvent Correction : Apply implicit solvent models (e.g., COSMO) to mimic ethanol’s polarity, as crystallization in ethanol is critical for stabilizing hydrogen bonds ().

- Kinetic Studies : Use variable-temperature NMR to probe reaction intermediates not captured in static models. Cross-validate with spectroscopic data to refine activation energies .

Q. What strategies are employed to analyze hydrogen-bonding networks and their impact on the compound’s solid-state properties?

Methodological Answer: Hydrogen-bonding analysis requires single-crystal X-ray diffraction and topology tools (e.g., Mercury Software). reveals chains along the b-axis via O–H···N and N–H···O interactions (e.g., O···N distance ≈ 2.8 Å). Key steps:

- Topological Analysis : Use Hirshfeld surfaces to quantify interaction percentages (e.g., H···H, H···O contacts).

- Thermal Stability Testing : Correlate melting points with bond strengths using DSC.

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphism. Hydrogen bonds often enhance thermal stability but may reduce solubility, impacting formulation .

Q. How can researchers design experiments to explore this compound’s potential as a ligand in coordination chemistry?

Methodological Answer: The imidazole and pyridine moieties ( ) suggest metal-binding capability. Experimental design should include:

- pH-Dependent Solubility Tests : To identify deprotonation points (e.g., imidazole NH at pH ≈ 6–8).

- Titration Studies : Use UV-vis or fluorescence spectroscopy to monitor complexation with transition metals (e.g., Cu²⁺, Zn²⁺).

- Single-Crystal Analysis : After reaction with metal salts, compare coordination geometries (e.g., octahedral vs. tetrahedral) with parent ligand structures. highlights prior work with nicotinic acid ligands in coordination polymers, providing a methodological template .

Q. What advanced purification techniques are recommended for isolating enantiomers or addressing stereochemical impurities?

Methodological Answer: For racemic mixtures (e.g., ’s (±)-enantiomer), employ:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients.

- Crystallization-Induced Resolution : Seed saturated solutions with enantiopure crystals to bias crystal growth.

- Circular Dichroism (CD) : Verify enantiomeric excess post-purification. Note that steric hindrance from the isopropyl group () may complicate separation, requiring tailored mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.